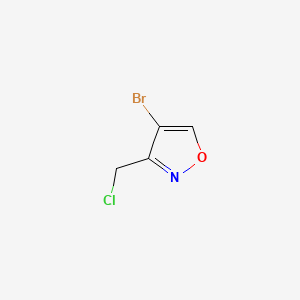
4-Bromo-3-(chloromethyl)-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-(chloromethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromine atom at the 4-position and a chloromethyl group at the 3-position of the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chloromethyl)-1,2-oxazole typically involves the bromination of 3-(chloromethyl)-1,2-oxazole. This can be achieved through the reaction of 3-(chloromethyl)-1,2-oxazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-3-(chloromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(chloromethyl)-1,2-oxazole.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxazole derivatives with various functional groups.
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of 3-(chloromethyl)-1,2-oxazole.
科学研究应用
4-Bromo-3-(chloromethyl)-1,2-oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-3-(chloromethyl)-1,2-oxazole depends on its specific application and the target molecules it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine and chloromethyl groups, which can undergo nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-1,2-oxazole: Lacks the bromine atom at the 4-position, making it less reactive in certain chemical reactions.
4-Bromo-1,2-oxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-(Bromomethyl)-1,2-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different chemical properties.
Uniqueness
4-Bromo-3-(chloromethyl)-1,2-oxazole is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research.
属性
分子式 |
C4H3BrClNO |
|---|---|
分子量 |
196.43 g/mol |
IUPAC 名称 |
4-bromo-3-(chloromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H3BrClNO/c5-3-2-8-7-4(3)1-6/h2H,1H2 |
InChI 键 |
AISMUKWALPDLHT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NO1)CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















